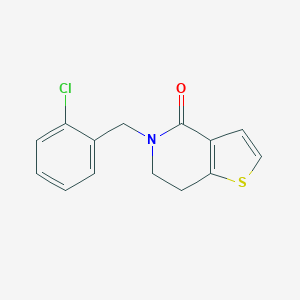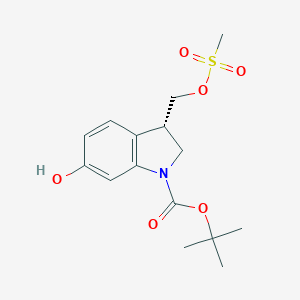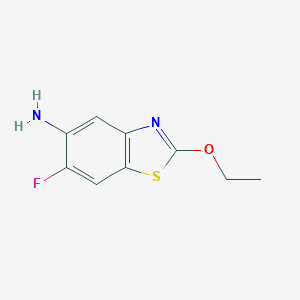![molecular formula C23H28ClN3O2 B143581 2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro- CAS No. 203395-82-8](/img/structure/B143581.png)
2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-
Übersicht
Beschreibung
The 2(1H)-quinolinone derivatives, specifically the 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone class, have been identified as a novel series of compounds with significant pharmacological potential. These compounds have been designed and synthesized to act as mixed dopamine D2/D4 receptor antagonists, which could have implications for the treatment of various neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of these derivatives involves the creation of delta-lactams, which are the core structure of the 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone compounds. The structure-activity relationship (SAR) studies were expanded by synthesizing related gamma-lactams and epsilon-lactams to examine their pharmacological profiles. These studies are crucial for understanding how changes in the molecular structure can affect the biological activity and receptor affinity of these compounds .
Molecular Structure Analysis
The molecular structure of these quinolinone derivatives is characterized by a 3,4-dihydro-2(1H)-quinolinone core with a piperazine ring attached through a butoxy linker. The presence of a 3-chlorophenyl group on the piperazine ring is a significant feature that contributes to the compound's activity. The structural variations, such as the substitution on the phenyl ring and the length of the alkyl chain, play a critical role in determining the affinity and selectivity towards dopamine receptors .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the overall molecular framework. The lactam ring provides a site for potential reactions, while the piperazine ring can engage in interactions with biological targets such as receptors. The chlorophenyl group may also influence the electronic properties of the molecule, affecting its binding to receptors and its pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 2(1H)-quinolinone derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic behavior. These properties determine how the compounds are absorbed, distributed, metabolized, and excreted in the body. The presence of a methoxy group, as seen in some derivatives, can affect the molecule's lipophilicity and, consequently, its ability to cross the blood-brain barrier, which is crucial for central nervous system activity .
Case Studies and Pharmacological Activity
In a case study, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives were examined for their antidepressant-like activity. The compounds showed promising results in reducing the immobility time in the forced-swimming test with mice, suggesting antidepressant-like activity. Furthermore, these compounds demonstrated an ability to interact with sigma receptors, which are implicated in the mechanism of action of some antidepressants. The SAR of these compounds was discussed, highlighting the importance of the chlorophenyl-piperazine moiety for sigma receptor binding and the potential antidepressant effect .
Wissenschaftliche Forschungsanwendungen
Catalysis
- Results : The development of green and sustainable methods for C–H functionalization using quinolinone derivatives is a significant outcome, with applications in materials chemistry and pharmacology .
Metabolomics
- Results : This profiling aids in the identification of metabolites and understanding their functions in various biological processes .
Medicinal Chemistry
- Results : The derivatives have shown promise in preclinical studies, indicating potential for development into therapeutic agents .
Food Science
- Results : These techniques help in understanding the physicochemical properties of food, contributing to food safety and quality assurance .
Pharmaceutical Analysis
- Results : This approach has been successfully applied to common antibacterial drugs, ensuring their quality and efficacy .
Green Chemistry
- Results : The use of quinolinone derivatives in catalyst development contributes to more sustainable and environmentally friendly chemical processes .
Organic Synthesis
- Methods : They are used in reactions such as direct carbonylation, which is practical for isotopic labeling of carbonyl carbon, beneficial for drug discovery and production .
Heterogeneous Catalysis
Safety And Hazards
Eigenschaften
IUPAC Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUSQIOAKPGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441933 | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deschloro Aripiprazole | |
CAS RN |
203395-82-8 | |
| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deschloro aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0N6UB0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESCHLORO ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



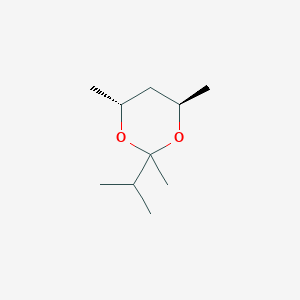



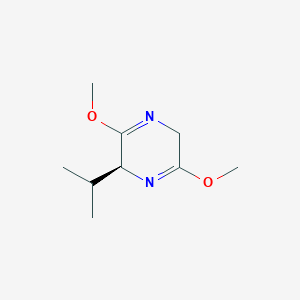

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
